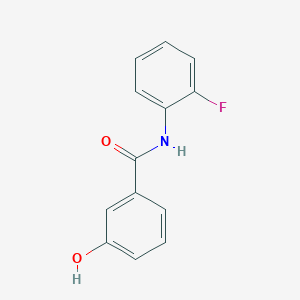

N-(2-fluorophenyl)-3-hydroxybenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a significant class of compounds in organic chemistry and medicinal chemistry. walshmedicalmedia.comnih.gov The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile pharmacophore and a valuable synthetic intermediate. nbinno.com In contemporary research, these derivatives are investigated for a wide range of pharmacological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties. walshmedicalmedia.comnih.gov The adaptability of the benzamide structure allows for systematic modifications, enabling researchers to explore structure-activity relationships and develop compounds with optimized biological profiles. acs.org For instance, substituted benzamides are integral to the development of enzyme inhibitors, such as those targeting carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov

Significance of Fluorine and Hydroxyl Substitutions in Benzamide Scaffolds for Research Applications

The strategic incorporation of specific functional groups onto the benzamide scaffold can profoundly influence a molecule's physicochemical and biological properties. Fluorine and hydroxyl groups are particularly noteworthy for their impact on molecular behavior.

Research Rationale for Investigating N-(2-fluorophenyl)-3-hydroxybenzamide

The specific structure of this compound, which combines the benzamide core with both a fluorine atom and a hydroxyl group, provides a compelling rationale for its investigation. The compound merges three distinct structural motifs, each with known significance in chemical and biological research:

The Benzamide Core: Provides a proven and synthetically accessible scaffold known to interact with various biological targets. walshmedicalmedia.comnih.gov

The 2-Fluoro Phenyl Group: The ortho-fluorine substitution on the N-phenyl ring is anticipated to influence the molecule's conformation and metabolic stability. This strategic placement can modulate binding interactions and improve pharmacokinetic properties. pharmacyjournal.orgtandfonline.com

The 3-Hydroxy Benzoyl Group: The meta-positioned hydroxyl group can act as a key hydrogen bonding element, potentially directing the molecule's interaction with specific amino acid residues in a target's binding site. nih.gov

The investigation of this particular arrangement of functional groups allows for the exploration of synergistic or unique effects arising from their combination. Research on this molecule could provide valuable insights into the structure-activity relationships of substituted benzamides and contribute to the design of novel chemical probes or therapeutic leads.

Scope and Objectives of the Academic Research Outline for this compound

The primary scope of this research outline is to systematically characterize this compound from a chemical and physicochemical perspective. The research is confined to the foundational aspects of the compound without extending to clinical or therapeutic applications.

The specific objectives are:

Synthesis and Purification: To develop and optimize a reliable synthetic route for this compound, followed by effective purification to achieve high analytical standards.

Structural Elucidation and Physicochemical Characterization: To unambiguously confirm the chemical structure of the synthesized compound using various spectroscopic and analytical techniques and to determine its key physicochemical properties.

Conformational Analysis: To investigate the preferred three-dimensional conformation of the molecule, with a particular focus on the influence of the ortho-fluorine substituent on the orientation of the phenyl rings.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H10FNO2 |

| Molecular Weight | 231.22 g/mol |

| CAS Number | 339240-92-5 |

Note: The data in this table is compiled from publicly available chemical databases. chemicalbook.combldpharm.com

Research Findings

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides involves the acylation of an amine. nanobioletters.com For this compound, a standard procedure would be the reaction of 3-hydroxybenzoyl chloride with 2-fluoroaniline.

The synthesis can be outlined in two main steps:

Formation of the Acyl Chloride: 3-hydroxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to form the more reactive 3-hydroxybenzoyl chloride.

Amidation: The resulting acyl chloride is then reacted with 2-fluoroaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding the final product, this compound. nanobioletters.com

The crude product would then be purified using a suitable technique, such as recrystallization or column chromatography, to obtain the compound in high purity.

Structural Characterization

The definitive structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, as well as distinct signals for the amide (N-H) and hydroxyl (O-H) protons. The coupling patterns would help confirm the substitution patterns. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the characteristic signal for the amide carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), N-H stretch (amide), C=O stretch (amide carbonyl), and C-F stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact molecular weight of the compound (231.22 g/mol ), confirming the molecular formula. |

Note: The expected observations are based on standard principles of spectroscopic analysis for organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOLLROLRJWOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Investigations of N 2 Fluorophenyl 3 Hydroxybenzamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is highly effective for determining optimized molecular geometries and vibrational frequencies. niscpr.res.in For benzamide (B126) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict structural parameters. niscpr.res.in

Theoretical vibrational analysis via DFT also allows for the assignment of infrared (IR) and Raman spectra. For example, in studies of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a red-shift in the N-H stretching wavenumber compared to the computed value indicated a weakening of the N-H bond, suggesting proton transfer activity. researchgate.net Such analysis for N-(2-fluorophenyl)-3-hydroxybenzamide would help in interpreting experimental spectra and understanding intramolecular and intermolecular interactions.

The electronic properties of a molecule, which dictate its reactivity, can be quantified through various descriptors derived from DFT calculations. scielo.org.mx Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

From these frontier orbital energies, several global reactivity descriptors can be calculated to predict chemical behavior. These descriptors are crucial for understanding a molecule's potential interactions in a biological system. mdpi.com

Key Electronic Descriptors:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electrophilicity Index (ω): Calculated as χ² / (2η)

Studies on various benzamide and related aromatic compounds consistently use these descriptors to characterize reactivity. scielo.org.mxdigitellinc.com For this compound, a low HOMO-LUMO gap would suggest higher reactivity, making it more likely to participate in chemical reactions or biological interactions. The molecular electrostatic potential (MEP) map is another vital tool, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites for potential non-covalent interactions. niscpr.res.innih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom/molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Molecular Docking Simulations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-protein interactions. mdpi.comscispace.com

Docking simulations for this compound would involve placing the molecule into the active site of a target protein and evaluating the resulting poses based on a scoring function. The analysis of the best-scoring poses reveals the specific interactions that stabilize the ligand-protein complex.

Common interactions observed in docking studies of benzamide derivatives include:

Hydrogen Bonds: The amide (-CONH-) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. These are often critical for binding specificity and affinity. nih.gov

Hydrophobic Interactions: The phenyl rings of the benzamide structure can engage in hydrophobic interactions (e.g., pi-pi stacking, pi-alkyl) with nonpolar residues in the protein's active site. nih.govresearchgate.net

Halogen Bonds: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

In a docking study of 3-chlorobenzamide (B146230) against cancer targets, the molecule's binding was stabilized by hydrogen bonds and hydrophobic interactions within the active sites of human Matrix metalloproteinase-2 and progesterone (B1679170) receptors. niscpr.res.in Similarly, for this compound, the hydroxyl group, amide linkage, and fluorine atom would be expected to be key determinants of its binding mode with various protein targets.

| Interaction Type | Molecular Group Involved | Potential Interacting Protein Residue Types |

|---|---|---|

| Hydrogen Bond | -OH, -NH, C=O | Asp, Glu, Ser, Thr, His, Gln, Asn |

| Hydrophobic (pi-pi, pi-alkyl) | Phenyl rings | Phe, Tyr, Trp, Leu, Val, Ala |

| Halogen Bond | -F | Backbone carbonyls, Ser, Thr |

A primary output of molecular docking is the binding affinity (or docking score), typically expressed in kcal/mol, which estimates the strength of the ligand-protein interaction. nih.gov A more negative value indicates a more favorable and stable binding. For example, docking studies on pyrimidine (B1678525) derivatives against antibacterial targets reported binding energies as low as -7.97 kcal/mol, indicating high affinity. mdpi.com Virtual screening of benzamide derivatives has identified compounds with potent inhibitory activity based on favorable docking scores. nih.gov

The predicted binding affinity for this compound would depend heavily on the chosen protein target. Comparing its docking score to that of a known inhibitor or a native ligand provides a benchmark for its potential efficacy. researchgate.net Conformational analysis during docking also reveals how the molecule adapts its shape to fit within the binding pocket, which can be crucial for achieving optimal interactions.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, observe conformational changes, and refine the understanding of binding energetics. nih.gov

An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). This analysis can confirm whether the interactions predicted by docking, such as key hydrogen bonds, are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. nih.gov In studies of other N-substituted benzamide derivatives, MD simulations have been crucial for validating docking results and confirming the stability of the ligand within the binding pocket of target enzymes. nih.gov

Investigation of Conformational Stability and Dynamic Behavior of the Compound

The conformational landscape of a molecule is critical to its biological activity and physical properties. For this compound, the key determinants of its conformation are the rotational barriers around the amide bond (C-N) and the single bonds connecting the phenyl rings to the amide group.

Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are standard approaches to explore conformational stability. nih.govresearchgate.net These calculations can identify low-energy conformers by systematically rotating the key dihedral angles. For N-phenylbenzamides, the most stable conformations often feature a non-planar arrangement where the phenyl rings are twisted relative to the central amide plane. nih.gov This twisting helps to minimize steric hindrance, particularly from substituents on the rings. nih.gov The fluorine atom at the ortho position of the N-phenyl ring in this compound is expected to significantly influence the preferred orientation of this ring.

A hypothetical conformational analysis might yield data similar to the table below, illustrating the relative energies of different rotamers (rotational isomers).

| Conformer | Dihedral Angle 1 (°) (C-C-N-C) | Dihedral Angle 2 (°) (O=C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | 45 | 175 | 0.00 | 75.2 |

| B | -40 | -170 | 0.85 | 15.5 |

| C | 150 | 5 | 1.50 | 9.3 |

Assessment of Solvent Effects on Intermolecular Interactions

The solvent environment can profoundly impact a molecule's conformation and its interactions with other molecules. nih.gov For this compound, which possesses both hydrogen bond donor (amide N-H, hydroxyl O-H) and acceptor (carbonyl O, hydroxyl O, fluorine F) sites, solvent effects are particularly significant. kuleuven.be

Computational models can simulate these effects using either implicit or explicit solvent models. nih.gov

Implicit solvent models , like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and useful for assessing how the solvent's polarity affects the stability of different conformers. nih.gov For this compound, polar solvents would be expected to stabilize conformations with larger dipole moments.

Explicit solvent models involve simulating a box of individual solvent molecules (e.g., water, ethanol, DMSO) around the solute molecule. kuleuven.be This method is more computationally intensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govjocpr.com Simulations would likely show water molecules forming hydrogen bonds with the hydroxyl and amide groups, influencing their orientation and accessibility. nih.gov The nature of these interactions can affect properties like solubility and reactivity. mdpi.com

Studies on related compounds show that intermolecular hydrogen bonding between the central amide group and solvent molecules is a crucial interaction. nih.govnih.gov The presence of different functional groups and their ability to form hydrogen bonds with the solvent can alter the energy landscape and favor specific conformations. kuleuven.be

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comwikipedia.org For a compound like this compound, QSAR models could be developed to predict its activity against a specific biological target, based on data from analogous benzamide derivatives. nih.govnih.gov

Derivation and Selection of Relevant Molecular Descriptors

The first step in QSAR is to calculate a wide range of molecular descriptors for each compound in a dataset. ucsb.edu These descriptors numerically represent various aspects of the molecule's structure and properties. They are typically categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, polar surface area). nih.govijpsr.com

3D Descriptors: Calculated from the 3D conformation (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and electronic properties (e.g., HOMO/LUMO energies). ucsb.edu

For a series of substituted benzamides, descriptors related to hydrophobicity (logP), electronic effects (Hammett constants, partial charges), and steric properties (molar volume, shape indices) are often crucial for modeling their activity. nih.govresearchgate.net The selection of the most relevant descriptors is a critical step, often achieved using statistical methods like genetic algorithms or stepwise regression to avoid overfitting and identify the properties most correlated with biological activity. archivepp.com

A typical set of descriptors for a QSAR study on benzamide analogs might include:

| Descriptor Class | Example Descriptors | Potential Relevance |

|---|---|---|

| Topological | Molecular Connectivity Indices (chi), Kier's Shape Index (kappa) | Describes molecular size, shape, and branching. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Relates to reactivity and electrostatic interactions. ucsb.edu |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and binding to hydrophobic pockets. researchgate.net |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA) | Important for specific interactions with biological targets. ijpsr.com |

Statistical Validation and Predictive Capability Assessment of QSAR Models

Once a QSAR model is developed, its statistical significance and predictive power must be rigorously validated. derpharmachemica.comsemanticscholar.org This ensures that the model is robust and can reliably predict the activity of new, untested compounds. wikipedia.org Validation is typically performed using internal and external methods. derpharmachemica.comresearchgate.net

Internal validation assesses the stability and robustness of the model using the same dataset it was trained on. Common techniques include:

Leave-one-out cross-validation (q²): A high q² value (typically > 0.5) indicates good internal predictivity. wikipedia.orgnih.gov

Goodness-of-fit (R²): The coefficient of determination (R²) measures how well the model fits the training data. A value close to 1.0 indicates a strong correlation. tandfonline.comnih.gov

External validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used during model development. wikipedia.orgsemanticscholar.org Key statistical metrics include:

Predictive R² (R²_pred): Measures the predictive power on the external set. A high value is desirable. nih.gov

Root Mean Square Error of Prediction (RMSEP): Indicates the average error in the predicted values. archivepp.com

A statistically robust and validated QSAR model for benzamide derivatives would demonstrate high values for R², q², and R²_pred, indicating that it has captured the essential structural features for biological activity and can be used for predictive purposes. tandfonline.comderpharmachemica.comnih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a crucial part of computational drug discovery, used to estimate the pharmacokinetic properties of a molecule. nih.govrsc.org These predictions help identify potential liabilities early in the research process, reducing the risk of late-stage failures. nih.govjonuns.com

Theoretical Prediction of Potential Metabolic Pathways

Predicting how a compound is metabolized by the body is essential for understanding its efficacy and potential toxicity. Computational tools can predict sites of metabolism and the likely metabolic products. nih.govnih.gov These tools often use a combination of rule-based systems, which contain known biotransformation rules, and machine learning models trained on large datasets of metabolic reactions. researchgate.net

For this compound, several metabolic pathways can be predicted:

Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, often catalyzed by Cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation, particularly at the para-position, which is sterically accessible.

N-Dealkylation/Hydroxylation: While this compound is an N-aryl amide, related N-alkyl benzamides are known to undergo N-hydroxymethylation. nih.gov

Amide Hydrolysis: The central amide bond could be cleaved, leading to 3-hydroxybenzoic acid and 2-fluoroaniline.

Phase II Metabolism: Involves conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolites to increase water solubility and facilitate excretion.

Glucuronidation: The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid.

Sulfation: The hydroxyl group can also undergo sulfation.

Computational models can rank these potential metabolic transformations based on the reactivity of different sites on the molecule. nih.gov For instance, the software might predict that the para-position on the 3-hydroxybenzoyl ring is a likely site for CYP-mediated hydroxylation.

A summary of predicted metabolic reactions could be presented as follows:

| Reaction Type | Predicted Site | Resulting Metabolite (Example) |

|---|---|---|

| Aromatic Hydroxylation (Phase I) | C6-position of 3-hydroxybenzoyl ring | N-(2-fluorophenyl)-3,6-dihydroxybenzamide |

| Amide Hydrolysis (Phase I) | Amide C-N bond | 3-hydroxybenzoic acid + 2-fluoroaniline |

| Glucuronidation (Phase II) | 3-hydroxyl group | N-(2-fluorophenyl)-3-(glucuronidyloxy)benzamide |

| Sulfation (Phase II) | 3-hydroxyl group | N-(2-fluorophenyl)-3-(sulfoxyoxy)benzamide |

These theoretical predictions provide valuable hypotheses that can be tested and validated through subsequent in vitro and in vivo metabolism studies. nih.gov

Prediction of Binding to Transport Proteins and Distribution Characteristics

The distribution of a therapeutic agent within the body is a critical determinant of its efficacy and potential for off-target effects. Computational methods provide valuable insights into the likely distribution characteristics of novel compounds, such as this compound, by predicting their interactions with key transport proteins and their ability to permeate biological barriers. These in silico approaches are instrumental in the early stages of drug discovery for flagging compounds that may have undesirable pharmacokinetic profiles.

A key factor in drug distribution is the interaction with efflux pumps, such as P-glycoprotein (P-gp), which can actively transport compounds out of cells, thereby limiting their bioavailability and penetration into protected tissues like the brain. Computational models, often based on machine learning algorithms like Support Vector Machines (SVM), can predict whether a molecule is likely to be a substrate of P-gp. nih.gov For this compound, in silico analysis suggests that it is not a substrate for P-glycoprotein. This prediction indicates a lower likelihood of the compound being actively removed from its target sites, which could contribute to greater efficacy.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.gov The "BOILED-Egg" model is an intuitive graphical method that predicts passive gastrointestinal absorption and brain penetration based on the compound's lipophilicity and polarity. swissadme.ch Computational predictions for this compound indicate that it is likely to cross the blood-brain barrier. Further quantitative predictions, such as the logBB value (the logarithm of the ratio of the concentration of a drug in the brain to that in the blood), support this finding. A logBB value greater than 0.3 is generally considered indicative of a compound that can readily cross the BBB. ecust.edu.cn

The following tables summarize the computationally predicted distribution characteristics of this compound.

Predicted Interaction with P-glycoprotein

| Parameter | Prediction |

|---|---|

| P-gp Substrate | No |

Predicted Blood-Brain Barrier and CNS Permeability

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Blood-Brain Barrier Permeability | Yes | The compound is predicted to cross the BBB. |

| Central Nervous System (CNS) Permeability | -2.5 log(cm/s) | A value greater than -3 suggests the compound can penetrate the CNS. ecust.edu.cn |

These computational predictions suggest that this compound has favorable distribution characteristics, including the ability to access the central nervous system and a low probability of being removed by the P-gp efflux pump. Such in silico findings are valuable for guiding further experimental validation and for prioritizing drug candidates with a higher probability of reaching their intended biological targets.

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl 3 Hydroxybenzamide Derivatives

Impact of Fluorine Substitution on Biological Activity and Molecular Recognition

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. The fluorine atom on the N-phenyl ring of N-(2-fluorophenyl)-3-hydroxybenzamide significantly influences its biological profile through various mechanisms.

Physicochemical and Pharmacokinetic Effects: Fluorine is highly electronegative and has a small atomic radius. Its substitution for hydrogen can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. mdpi.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolic oxidation at that site, thereby increasing the compound's metabolic stability and bioavailability. nih.gov The presence of fluorine often increases lipophilicity, which can enhance the molecule's ability to cross cellular membranes. mdpi.com

In some contexts, however, fluorine substitution can be detrimental to activity. Studies on classical cannabinoids showed that adding a fluorine atom significantly decreased binding affinity for the CB1 receptor, suggesting that its hydrogen-bond accepting capability alone was insufficient to replace the hydrogen-bond donating and accepting ability of a hydroxyl group. nih.gov The specific impact of the 2-fluoro substitution is therefore highly dependent on the topology and electrostatic environment of the target protein's binding site.

The table below illustrates the effect of fluorine substitution on the activity of various benzamide-related scaffolds.

| Compound Series | Fluorine Position | Effect on Activity | Target/Assay |

| Cannabinoids | C-1 (vs. OH) | Detrimental to CB1 binding | CB1 Receptor Binding |

| Taxoids | C2-benzoyl (meta) | Enhanced potency against MDR-cancer | Cytotoxicity Assay |

| N-(phenyl) amides | ortho-fluoro | Induces planarity via N-H···F bond | Structural Analysis |

Role of the Hydroxyl Group in Mediating Molecular Interactions and Activity

The 3-hydroxyl group on the benzamide (B126) ring is a key functional group capable of forming critical molecular interactions that anchor the molecule to its biological target.

Hydrogen Bonding: As a hydrogen bond donor and acceptor, the hydroxyl group can engage with key amino acid residues such as aspartate, glutamate, or serine in a protein's active site. nih.gov The importance of this interaction is highlighted in studies of various enzyme inhibitors. For example, in analyses of flavonoid derivatives, the position and number of hydroxyl groups were found to be critical for forming hydrogen bonds with residues like Asp214, which directly correlated with inhibitory activity. nih.gov The removal or replacement of this group often leads to a significant loss of potency.

In a study of N-(3-hydroxyphenyl)benzamide derivatives, the parent hydroxyl compound was used as a scaffold for creating O-alkylated derivatives. While this study focused on modifying the hydroxyl group rather than removing it, it underscores the group's importance as a critical anchor point for molecular recognition. researchgate.net Research on benzanilide (B160483) Schiff bases also confirmed that hydroxyl substitutions significantly impact their biological efficacy, with dihydroxy-substituted compounds showing superior activity. researchgate.netasianpubs.org

The following table summarizes the general role of hydroxyl groups in related inhibitor classes.

| Compound Class | Role of Hydroxyl Group | Key Interaction |

| Flavonoid Derivatives | Essential for inhibitory activity | Hydrogen bonding with Aspartate residues |

| Benzanilide Schiff Bases | Enhances antimicrobial and antioxidant activity | General hydrogen bonding and electronic effects |

| N-(3-hydroxyphenyl)benzamide | Serves as parent moiety for active derivatives | Enzyme inhibition (Cholinesterase, Lipoxygenase) |

Influence of Amide Linker Modifications on Compound Activity and Selectivity

The amide linker (-CO-NH-) is a structurally important feature in benzamides, providing rigidity and specific hydrogen bonding capabilities. Modifications to this linker can profoundly impact a compound's activity and selectivity by altering its conformation, flexibility, and hydrogen-bonding pattern.

Conformational Rigidity: The planar nature of the amide bond restricts the rotational freedom between the two aromatic rings, orienting them in a specific spatial arrangement. This defined conformation is often essential for optimal binding to a target.

Hydrogen Bonding Capacity: The amide linker contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups frequently form key interactions with the backbone or side chains of amino acids in a protein target. Altering the linker can disrupt these crucial interactions.

SAR of Linker Modifications: Studies on related scaffolds have demonstrated the sensitivity of biological activity to linker modifications.

Replacement with Sulfonamide: In a series of piperidyl benzamides with antimalarial activity, replacing the amide linker with a sulfonamide (-SO₂-NH-) was not tolerated and resulted in a loss of potency. researchgate.net

Replacement with Methylene (B1212753): Similarly, replacing the carbonyl group with a methylene unit (-CH₂-NH-) also abolished activity, highlighting the importance of the carbonyl's hydrogen-bonding and electronic properties. researchgate.net

Thioamide Analogues: The conversion of the amide to a thioamide (-CS-NH-) alters the linker's electronic properties and hydrogen-bonding capacity. Such modifications can sometimes lead to changes in selectivity or potency, as demonstrated in the synthesis of N-substituted thiobenzamides from N'-benzoylthioureas. researchgate.net

Linker Elongation: In a series of benzamide FtsZ inhibitors, elongating the linker between the benzamide moiety and another part of the molecule (e.g., from methylenoxy to ethylenoxy or propylenoxy) was shown to affect activity. An ethylenoxy linker maintained activity comparable to the shorter homologue, but further elongation led to a decrease, likely due to increased flexibility and a suboptimal fit in the binding pocket. mdpi.com

| Linker Modification | Effect on Activity | Rationale |

| Sulfonamide (-SO₂-NH-) | Not tolerated | Altered geometry and electronic properties |

| Methylene (-CH₂-NH-) | Abolished activity | Loss of carbonyl hydrogen bond acceptor |

| Thioamide (-CS-NH-) | Modulated activity | Altered electronics and H-bonding |

| Linker Elongation | Decreased activity | Increased flexibility, potential for poor fit |

Analysis of Substituent Effects on the Benzamide Core, Including Electron-Withdrawing and -Donating Groups

Modifying the substitution pattern on the 3-hydroxybenzamide (B181210) core can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and biological activity.

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂) or chloro (-Cl) can decrease the electron density of the aromatic ring and increase the acidity of the 3-hydroxyl proton. This can potentially strengthen hydrogen bonds with receptor sites. However, SAR studies on N-substituted benzamide derivatives as antitumor agents showed that the presence of a chlorine atom or a nitro group on the benzamide ring significantly decreased their anti-proliferative activity. nih.gov This suggests that while EWGs can enhance certain interactions, they may also introduce unfavorable steric or electronic effects that disrupt optimal binding.

Electron-Donating Groups (EDGs): EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density of the ring. This can enhance π-π or hydrophobic interactions with the target. In the development of 3rd-generation taxoids, SAR studies revealed that adding a methoxy group at the meta-position of the C2-benzoate moiety enhanced potency against multidrug-resistant cancer cell lines. nih.gov

In a study of salicylamide (B354443) derivatives targeting the Hepatitis B virus, weak EWGs on the aniline (B41778) moiety were found to be more favorable for enhancing activity than strong EWGs. nih.gov This highlights the delicate balance required for optimal electronic properties. 3D-QSAR studies on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors further indicated that while hydrophobic character is crucial, EWGs have a negative influence on inhibitory potency. nih.gov

The table below summarizes the observed effects of substituents on the activity of benzamide-related compounds.

| Substituent Type | Position | General Effect on Activity | Example Class |

| Electron-Withdrawing | Benzamide Ring | Generally decreases activity | Antitumor Benzamides |

| Electron-Donating | Benzoyl Moiety | Can enhance potency | 3rd-Gen Taxoids |

| Weak EWGs | Aniline Moiety | Favorable over strong EWGs | Anti-HBV Salicylamides |

Comparative SAR Analysis with Other Hydroxybenzamide and Fluorophenyl Benzamide Analogues

Comparing the SAR of this compound with related structural classes provides a broader understanding of the key pharmacophoric features required for activity.

Comparison with Salicylamides (2-Hydroxybenzamides): Salicylamides feature a 2-hydroxyl group, which can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction locks the molecule into a more rigid, planar conformation compared to the 3-hydroxy isomer. This pre-organized conformation can be highly favorable for binding to certain targets. Studies on N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide derivatives showed that the 2-chloro substituted salicylamides were the most efficient antibacterial compounds against Gram-positive bacteria. nih.gov In a separate study on salicylamide derivatives as HBV inhibitors, extensive SAR exploration revealed that compounds with 3,5-disubstitution on the salicylamide ring, such as 3,5-dibromo, exhibited potent activity. nih.gov This suggests that for certain targets, the 2-hydroxy scaffold may be preferred over the 3-hydroxy one.

Comparison with Other Fluorophenyl Benzamide Isomers: The position of the fluorine atom on the N-phenyl ring is critical. While the 2-fluoro position can induce planarity through an intramolecular N-H···F bond, moving the fluorine to the meta (3-fluoro) or para (4-fluoro) position would alter the molecule's dipole moment and conformational preferences. mdpi.com Structural studies on N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide revealed remarkably similar molecular geometries, with both aromatic rings being effectively co-planar. mdpi.commdpi.com However, their crystal packing and intermolecular interactions differed, which could translate to different biological activities. The optimal fluorine position is target-dependent; for some targets, the electronic perturbation of a 4-fluoro group might be more beneficial than the conformational constraint imposed by a 2-fluoro group.

The table below provides a comparative overview of different benzamide scaffolds.

| Scaffold | Key Structural Feature | Common SAR Finding |

| This compound | 3-OH group; 2-F substituent | Flexible H-bonding from 3-OH; conformational influence from 2-F |

| Salicylamides (2-Hydroxybenzamides) | Intramolecular H-bond (2-OH to C=O) | Rigid, planar structure; potent activity in some antibacterial/antiviral series |

| N-(4-fluorophenyl) Analogues | Fluorine at para-position | Strong electronic effect; lacks intramolecular H-bond potential of 2-F isomer |

Molecular Mechanisms of Action and Cellular Target Elucidation

Elucidation of Specific Enzyme Inhibition Mechanisms (In Vitro and Computational)

No studies detailing the specific enzyme inhibition mechanisms of N-(2-fluorophenyl)-3-hydroxybenzamide are publicly available.

Information regarding the inhibition kinetics, such as the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and whether the inhibition is reversible or irreversible, has not been reported for this compound. Consequently, key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against specific enzymes are unknown.

There are no published computational studies, such as molecular docking or molecular dynamics simulations, that provide a detailed analysis of the interactions between this compound and the active site of any enzyme. Therefore, insights into potential hydrogen bonds, hydrophobic interactions, or other binding forces that would stabilize an enzyme-inhibitor complex are not available.

Identification of Cellular Target Proteins and Associated Signaling Pathways

The specific cellular target proteins of this compound have not been identified in the scientific literature.

No in vitro or computational studies have been published that identify the direct binding partners of this compound within a cellular context. Techniques such as affinity chromatography, surface plasmon resonance, or computational proteome-wide screening have not been reported for this compound.

There is no available research demonstrating the effect of this compound on key intracellular signaling cascades. Specifically, its potential to modulate the Nuclear Factor-kappa B (NF-κB) or the Signal Transducer and Activator of Transcription 3 (STAT-3) pathways has not been investigated.

Theoretical Postulation and Experimental Validation of Proton Shuttling Mechanisms

No theoretical or experimental studies have been found that propose or validate any proton shuttling mechanisms involving this compound.

Research into Anti-biofilm Mechanisms and Related Molecular Interactions

Information regarding the specific molecular interactions and anti-biofilm mechanisms of this compound is not available in the reviewed scientific literature. Consequently, a detailed analysis and data tables on its effects on biofilm formation, quorum sensing, or bacterial adhesion cannot be generated.

In Vitro Metabolic Stability Studies of N 2 Fluorophenyl 3 Hydroxybenzamide

Assays Utilizing Liver Microsomes (e.g., Human Liver Microsomes, HLM)

Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net They are a standard tool in early drug discovery to assess the metabolic stability of new chemical entities.

Quantitative Determination of Half-Life (t1/2) and Intrinsic Clearance (CLint)

To determine the metabolic stability of N-(2-fluorophenyl)-3-hydroxybenzamide, it would be incubated with human liver microsomes (HLM) in the presence of necessary cofactors like NADPH. The concentration of the compound would be monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized. From the half-life, the intrinsic clearance (CLint) can be determined. CLint represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. These parameters are crucial for predicting the in vivo hepatic clearance of a drug.

Table 1: Hypothetical Data Table for Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Units |

|---|---|---|

| Half-Life (t1/2) | Data Not Available | min |

| Intrinsic Clearance (CLint) | Data Not Available | µL/min/mg protein |

No published data is available for this compound.

Identification of Major Metabolites Formed In Vitro

During the microsomal stability assays, the samples would also be analyzed to identify the major metabolites formed. This is typically done by looking for new mass signals in the LC-MS/MS analysis that are structurally related to the parent compound. Understanding the metabolic pathways is key to identifying potential pharmacologically active or toxic metabolites. For a compound with the structure of this compound, potential metabolic transformations could include hydroxylation of the aromatic rings or cleavage of the amide bond.

Assessment of Stability in Various Biological Matrices (e.g., Plasma Stability)

The stability of a drug in plasma is important because instability can lead to rapid clearance and reduced bioavailability. This compound would be incubated in plasma from different species (e.g., human, rat, mouse) to assess its stability. The degradation of the compound over time is monitored, and the half-life in plasma is calculated. Amide-containing compounds can be susceptible to hydrolysis by plasma esterases and amidases.

Table 2: Hypothetical Data Table for Plasma Stability of this compound

| Biological Matrix | Half-Life (t1/2) | Units |

|---|---|---|

| Human Plasma | Data Not Available | min |

| Rat Plasma | Data Not Available | min |

| Mouse Plasma | Data Not Available | min |

No published data is available for this compound.

Analysis of Structural and Enzymatic Factors Influencing In Vitro Metabolic Stability

The amide linkage in this compound is a potential site for hydrolysis by amidases. The electronic properties of the substituted phenyl rings would influence the susceptibility of the amide bond to cleavage. The hydroxyl group provides a site for potential glucuronidation, a common phase II metabolic pathway. To fully understand the enzymatic factors, studies using specific recombinant CYP enzymes or chemical inhibitors would be necessary to identify the key enzymes responsible for its metabolism.

Analytical Characterization and Methodological Development for N 2 Fluorophenyl 3 Hydroxybenzamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(2-fluorophenyl)-3-hydroxybenzamide. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide detailed information about its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The aromatic region (typically 6.5-8.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3-hydroxybenzoyl ring and the 2-fluorophenyl ring will exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting). The amide (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with their chemical shifts being sensitive to the solvent, concentration, and temperature. The fluorine atom will cause additional splitting (H-F coupling) for the adjacent protons on the fluorophenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It would display a total of 13 signals, one for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield (around 165-170 ppm). The carbons attached to the electronegative fluorine and oxygen atoms will also show characteristic downfield shifts. The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF).

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Amide N-H | 8.5 - 10.5 | Broad Singlet | Chemical shift is solvent-dependent. |

| Hydroxyl O-H | 9.0 - 10.0 | Broad Singlet | Chemical shift is solvent-dependent. |

| Aromatic H's (3-hydroxybenzoyl ring) | 6.8 - 7.5 | Multiplets/Doublets | Specific shifts and couplings depend on substitution pattern. |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Coupling |

|---|---|---|

| C=O (Amide) | 165 - 170 | None |

| C-OH (Phenolic) | 155 - 160 | None |

| C-F (Fluorophenyl) | 150 - 160 | Large ¹JCF coupling |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The N-H stretching of the secondary amide would appear around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is expected to be a strong, sharp peak around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1510-1570 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-H bending vibrations would appear at lower wavenumbers.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | Stretching | 3300 - 3500 | Medium, Broad |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Variable |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₀FNO₂), the expected exact mass is approximately 231.0696 g/mol .

In an MS experiment, the molecule would be ionized, and the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be detected. By increasing the energy (e.g., in tandem MS or MS/MS), the ion fragments in a predictable manner. The fragmentation of this compound would likely involve cleavage of the amide bond, which is a common fragmentation pathway for benzanilides. This would lead to the formation of characteristic fragment ions.

Expected Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Possible Fragment Ion | Formula |

|---|---|---|

| 231 | Molecular Ion [M]⁺ | [C₁₃H₁₀FNO₂]⁺ |

| 121 | 3-hydroxybenzoyl cation | [C₇H₅O₂]⁺ |

| 111 | 2-fluoroaniline radical cation | [C₆H₅FN]⁺ |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and concentration of this compound. A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase.

The mobile phase would likely consist of a mixture of an aqueous buffer (like formic acid or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the 254-320 nm range due to the aromatic rings and carbonyl group. The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for accurate quantification. Method validation according to ICH guidelines would be necessary for reliable quantitative analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.netmdpi.com For a compound like this compound, which has a relatively high molecular weight and contains polar functional groups (hydroxyl and amide), direct GC-MS analysis may be challenging due to its low volatility and potential for thermal degradation in the injector port.

To make the compound more amenable to GC analysis, a derivatization step is often required. The polar -OH and -NH groups can be converted to less polar, more volatile derivatives (e.g., by silylation with a reagent like BSTFA). After derivatization, the compound can be separated on a GC column and detected by a mass spectrometer, which provides both identification based on the mass spectrum and quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical technique for the qualitative assessment of this compound. rroij.com Its application is particularly crucial during synthesis, where it is used to monitor the progress of the chemical reaction, and in the final stages to perform preliminary purity checks of the isolated product. chemistryhall.comlibretexts.org The principle of separation in TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.com

For this compound, the stationary phase is typically silica (B1680970) gel 60 F254, which is a polar adsorbent. chemistryhall.comresearchgate.net The choice of the mobile phase, or eluent, is critical for achieving effective separation. niscpr.res.in The polarity of the eluent is adjusted to control the migration of the compounds up the plate. Given the structure of this compound, which contains polar functional groups (hydroxyl, amide) and aromatic rings, solvent systems of intermediate polarity are generally effective. Common mobile phases consist of mixtures of a less polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). sigmaaldrich.com

Reaction Monitoring: During the synthesis of this compound from its precursors (e.g., 3-hydroxybenzoic acid and 2-fluoroaniline), TLC is used to track the consumption of the starting materials and the formation of the product. libretexts.orgresearchgate.net Aliquots of the reaction mixture are spotted on a TLC plate alongside the pure starting materials. libretexts.org As the reaction progresses, the spot corresponding to the starting materials diminishes in intensity, while a new spot, representing the this compound product, appears and intensifies. libretexts.org The completion of the reaction is indicated by the disappearance of the limiting reactant's spot. libretexts.org

Purity Assessment: After synthesis and purification, TLC provides a rapid check for the purity of the this compound sample. A single, well-defined spot at a specific Retention Factor (Rf) value suggests a high degree of purity. researchgate.net The presence of additional spots indicates the presence of impurities, which could be unreacted starting materials, by-products, or degradation products. rroij.com

Visualization: Spots on the TLC plate are visualized using various methods. Since this compound contains aromatic rings, it is UV-active. On a TLC plate containing a fluorescent indicator (F254), the compound will quench the fluorescence and appear as a dark spot under a UV lamp at 254 nm. sigmaaldrich.com Additionally, general-purpose staining reagents, such as an iodine chamber or potassium permanganate (B83412) solution, can be used for visualization. nih.gov

The table below illustrates hypothetical TLC data for this compound and its precursors in different solvent systems. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Differences in Rf values allow for the clear distinction between the product and its starting materials.

Interactive Data Table 1: TLC Retention Factors (Rf) for Reaction Monitoring

| Compound | Solvent System A (Hexane:Ethyl Acetate 3:1) | Solvent System B (Toluene:Methanol 9:1) | Visualization Method |

| 3-Hydroxybenzoic Acid (Starting Material) | 0.05 | 0.15 | UV (254 nm) |

| 2-Fluoroaniline (Starting Material) | 0.65 | 0.70 | UV (254 nm), Iodine |

| This compound | 0.30 | 0.55 | UV (254 nm) |

| Potential Impurity (e.g., Dimer) | 0.10 | 0.25 | UV (254 nm) |

Method Validation for Quantitative Analytical Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaguideline.com For quantitative analysis of this compound, such as in pharmaceutical formulations or for precise impurity profiling, the chosen analytical method (e.g., High-Performance Liquid Chromatography, HPLC) must be rigorously validated. wjpmr.com The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the key parameters that must be investigated. rsc.orgich.org These parameters include specificity, selectivity, linearity, detection and quantification limits, accuracy, precision, and robustness. ich.org

Determination of Linearity, Detection Limits, and Quantification Limits

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgactascientific.com To determine linearity, a series of standard solutions of this compound are prepared at different concentrations (a minimum of five concentrations is recommended). ich.org Each solution is analyzed, and a calibration curve is constructed by plotting the analytical response (e.g., peak area) versus the concentration. Linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r²) and the y-intercept of the regression line. ich.org For the method to be considered linear, the r² value should typically be ≥ 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. actascientific.compatsnap.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ich.orgpatsnap.com These limits define the sensitivity of the method.

Several methods can be used to estimate LOD and LOQ, as per ICH guidelines: sepscience.com

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. LOD is typically established at a signal-to-noise ratio of 3:1, while LOQ is at a ratio of 10:1. youtube.com

Based on the Standard Deviation of the Response and the Slope: This is a common statistical method where LOD and LOQ are calculated from the calibration curve data using the following equations: sepscience.comresearchgate.net

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ = the standard deviation of the y-intercepts of the regression line (or the standard deviation of the response of blank samples).

S = the slope of the calibration curve.

The table below summarizes typical validation results for linearity, LOD, and LOQ for a hypothetical quantitative HPLC method for this compound.

Interactive Data Table 3: Linearity, LOD, and LOQ Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Range | 1.0 - 150.0 µg/mL | Depends on application |

| Number of Points | 7 | ≥ 5 |

| Regression Equation | y = 45872x + 1250 | - |

| Correlation Coefficient (r²) | 0.9996 | ≥ 0.999 |

| Limit of Detection (LOD) | ||

| Based on S/N Ratio | 0.15 µg/mL | S/N ≈ 3:1 |

| Based on σ and Slope | 0.18 µg/mL | Calculated |

| Limit of Quantification (LOQ) | ||

| Based on S/N Ratio | 0.50 µg/mL | S/N ≈ 10:1 |

| Based on σ and Slope | 0.55 µg/mL | Calculated |

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(2-fluorophenyl)-3-hydroxybenzamide?

Methodological Answer:

The synthesis typically involves coupling 3-hydroxybenzoic acid derivatives with 2-fluoroaniline. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Carbodiimides (e.g., EDC) or HOBt are used for amide bond formation, reducing side reactions .

- Temperature : Reactions are conducted at 25–50°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced: How can researchers resolve contradictory data in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from:

- Purity of starting materials : Trace impurities in 2-fluoroaniline or 3-hydroxybenzoic acid derivatives can reduce yields. Use HPLC or GC-MS to verify reagent purity .

- Analytical methods : Yield calculations based on gravimetry vs. NMR integration may differ. Cross-validate with quantitative NMR (qNMR) or LC-MS .

- Reaction scalability : Pilot-scale reactions may suffer from inefficient heat/mass transfer. Optimize using microreactors or flow chemistry setups .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl group and hydroxybenzamide moiety (e.g., aromatic proton splitting patterns) .

- 19F NMR : Verify fluorine substitution position (δ −110 to −125 ppm for ortho-fluorine) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can ambiguous crystallographic data for this compound be resolved?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement, especially if twinning or disorder is observed. High-resolution data (≤1.0 Å) minimizes parameter correlation errors .

- Computational modeling : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian, ORCA) to validate hydrogen-bonding networks .

- Synchrotron radiation : For poorly diffracting crystals, synchrotron sources enhance data quality by reducing exposure times .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified recombinant enzymes .

Advanced: How can researchers analyze conflicting bioactivity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability : Check compound degradation via LC-MS during assays; use protease/phosphatase inhibitors if needed .

- Target engagement studies : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to validate direct target binding .

Basic: What computational tools are recommended for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Glide to predict binding modes with biological targets (e.g., kinases, GPCRs) .

- QSAR modeling : Use MOE or Schrodinger’s QikProp to correlate substituent effects (e.g., fluorine position) with activity .

- Pharmacophore mapping : Phase (Schrödinger) identifies critical interaction features for lead optimization .

Advanced: How can researchers address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG400 mixtures (<10% DMSO to avoid cytotoxicity) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability .

- Salt formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility (verify stability via pH-solubility profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.